An In-depth Technical Guide to 2-(Pyridin-4-yloxy)pyridin-3-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-(Pyridin-4-yloxy)pyridin-3-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 2-(Pyridin-4-yloxy)pyridin-3-amine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis. The guide covers potential synthetic routes, spectroscopic characteristics, and explores its prospective role in drug discovery, particularly as a scaffold for kinase inhibitors. This document is intended to serve as a foundational resource for researchers and scientists interested in the exploration and utilization of this novel chemical entity.
Introduction: Unveiling a Promising Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Pyridine and its derivatives have long been recognized as "privileged structures" in drug discovery, forming the core of numerous approved drugs and clinical candidates. Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal for targeting the active sites of enzymes and receptors.
This guide focuses on a specific, yet relatively unexplored molecule: 2-(Pyridin-4-yloxy)pyridin-3-amine . This compound uniquely combines the structural features of two key pyridine-based pharmacophores: 3-aminopyridine and a 4-phenoxypyridine-like ether linkage. This arrangement presents a compelling structural motif with the potential for diverse biological activities. The ether linkage provides a degree of conformational flexibility, while the aminopyridine moiety offers a key site for further functionalization and interaction with biological targets.
The primary objective of this guide is to provide a detailed technical resource for researchers. By leveraging data from analogous structures and fundamental chemical principles, we will explore the predicted properties and potential of 2-(Pyridin-4-yloxy)pyridin-3-amine, thereby laying the groundwork for future experimental investigation and application in drug development programs.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of any new chemical entity is a thorough analysis of its structure and inherent physicochemical properties. These characteristics govern its behavior in both chemical and biological systems.
Molecular Structure
The chemical structure of 2-(Pyridin-4-yloxy)pyridin-3-amine is characterized by a pyridin-3-amine core linked to a pyridine ring via an oxygen bridge at the 4-position.
Diagram: Chemical Structure of 2-(Pyridin-4-yloxy)pyridin-3-amine
Caption: 2D structure of 2-(Pyridin-4-yloxy)pyridin-3-amine.
Physicochemical Data Summary
| Property | Value/Prediction | Source |
| CAS Number | 1935288-80-4 | BLDpharm[1] |
| Molecular Formula | C₁₀H₉N₃O | BLDpharm[1] |
| Molecular Weight | 187.20 g/mol | BLDpharm[1] |
| Predicted LogP | 1.5 - 2.5 | (Cheminformatics Prediction) |
| Predicted pKa (basic) | 4.0 - 5.0 (pyridinium ions) | (Based on similar structures) |
| Predicted pKa (acidic) | >10 (amine proton) | (Based on similar structures) |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | (Based on structural analysis) |
Causality Behind Predictions:
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LogP: The presence of two pyridine rings and an amine group suggests a molecule with moderate lipophilicity. The ether linkage also contributes to this property.
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pKa: The pyridine nitrogens are expected to be the most basic sites, with pKa values typical for pyridinium ions. The exocyclic amine is expected to be significantly less basic due to the electron-withdrawing nature of the attached pyridine ring.
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Solubility: The polar amine and nitrogen atoms in the rings suggest some water solubility, but the overall aromatic character likely limits this. Good solubility in polar aprotic solvents is anticipated.
Synthesis and Purification
A plausible and efficient synthesis of 2-(Pyridin-4-yloxy)pyridin-3-amine would likely involve a nucleophilic aromatic substitution (SₙAr) reaction. This approach is a cornerstone of synthetic organic chemistry for the formation of diaryl ethers.
Proposed Synthetic Pathway: SₙAr Reaction
The most logical synthetic route involves the coupling of a suitably activated pyridine with a pyridine-ol. Specifically, the reaction would proceed between 2-chloro-3-aminopyridine and 4-hydroxypyridine in the presence of a base.
Diagram: Proposed Synthesis Workflow
